Docosahexaenoic acid methyl ester

Vue d'ensemble

Description

Docosahexaenoic Acid methyl ester is a methylated docosahexaenoic acid analog which can be intercalated into membrane phospholipids without being oxidized or hydrolyzed .

Synthesis Analysis

The synthesis of Docosahexaenoic Acid methyl ester involves a dual approach: (i) the direct thiyl radical-catalyzed isomerization of cis-DHA methyl ester and (ii) the two-step synthesis from cis-DHA methyl ester via monoepoxides as intermediates .

Molecular Structure Analysis

The molecular structure of Docosahexaenoic Acid methyl ester can be found in various databases such as the NIST Chemistry WebBook . Further analysis of its structure can be performed using techniques such as liquid chromatography–mass spectrometry .

Chemical Reactions Analysis

Docosahexaenoic Acid (DHA) is mostly esterified in food and is easily oxidized by exposure to heat or light. Hydroperoxide positions of DHA mono-hydroperoxide (DHA;OOH) provide information on oxidation mechanisms . The oxidation of DHA can progress even in refrigeration .

Physical And Chemical Properties Analysis

The physical and chemical properties of Docosahexaenoic Acid methyl ester can be analyzed using various techniques such as infrared spectroscopy . More detailed information can be found in databases such as PubChem .

Applications De Recherche Scientifique

Production of Docosahexaenoic Acid (DHA)

Docosahexaenoic acid methyl ester is used in the production of DHA . DHA is an omega-3 fatty acid that can improve human and animal health, particularly including anti-inflammatory, antioxidant, anticancer, neurological, and visual functions . It is produced by a marine heterotrophic protist called Schizochytrium sp., which is widely used in animal and food production .

Optimization of Fermentation Process

The compound plays a significant role in optimizing the fermentation process for the production of DHA . Different fermentation conditions have intensive impacts on the growth and DHA content of Schizochytrium sp . The compound has been used to enhance the DHA yield and concentration of Schizochytrium sp .

Component of Cell Membranes

Docosahexaenoic acid methyl ester is an important component of cell membranes, particularly in the brain and retina . It is involved in various biological processes, including signal transduction, membrane fluidity, and gene expression .

Development and Function of the Nervous System

The compound plays a role in the development and function of the nervous system . It is found in fish oil and is involved in various biological processes .

Digestion and Absorption Characteristics

Docosahexaenoic acid-acylated astaxanthin (DHA-AST) esters exhibit distinct bioactivities in improving brain function . However, the digestion and absorption characteristics of DHA-AST esters in vivo are unclear . This compound has been used to compare the digestion and absorption characteristics of DHA-AST monoester and diester .

Reference Standard in Quantification of Fatty Acids

Docosahexaenoic acid (DHA) methyl ester is an esterified form of DHA . It has been used as a reference standard in the quantification of fatty acids in microalgal and fish oils .

Mécanisme D'action

Docosahexaenoic acid methyl ester, also known as (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate, is a methylated analog of docosahexaenoic acid (DHA). This compound has a variety of biological effects and interacts with several targets within the body .

Target of Action

The primary target of docosahexaenoic acid methyl ester is the membrane phospholipids . It can be intercalated into these phospholipids without being oxidized or hydrolyzed .

Mode of Action

Docosahexaenoic acid methyl ester interacts with its target, the membrane phospholipids, by intercalating into them . This means that the compound inserts itself between the phospholipids, becoming part of the membrane.

Biochemical Pathways

The compound is involved in the fatty acid biosynthetic pathways. Specifically, it is synthesized by proteins coded by the fatty acid desaturase (FADS) genes . These proteins mediate the desaturation of polyunsaturated fatty acids (PUFAs), leading to the production of docosahexaenoic acid methyl ester .

Pharmacokinetics

It is known that the compound is a part of the fatty acid biosynthetic pathways , suggesting that it may be metabolized in a similar manner to other fatty acids.

Result of Action

The intercalation of docosahexaenoic acid methyl ester into membrane phospholipids can influence the properties of the membrane, potentially affecting cellular functions . .

Action Environment

The action of docosahexaenoic acid methyl ester can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is sensitive to static discharge and can release vapors that form explosive mixtures at temperatures at or above the flashpoint .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

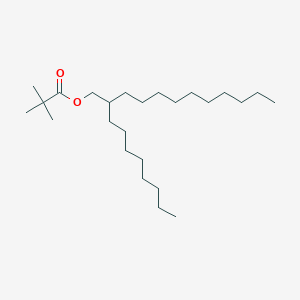

methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDLWFYODNTQOT-JDPCYWKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016115 | |

| Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docosahexaenoic acid methyl ester | |

CAS RN |

2566-90-7 | |

| Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)